molecular formula C13H13NO2 B8492359 Methyl 3-(3-quinolinyl)propanoate

Methyl 3-(3-quinolinyl)propanoate

Cat. No. B8492359
M. Wt: 215.25 g/mol
InChI Key: JJQDNINCAXGYDD-UHFFFAOYSA-N
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Patent
US05128448

Procedure details

A mixture of (E)-3-(3-quinolinyl)-2-propenoic acid methyl ester (3.6 g, 16.9 mmol) and 5% Pd/C (0.4 g) in EtOAc (300 mL) was hydrogenated at atmospheric pressure. Upon sessation of hydrogen uptake, the catalyst was separated by filtration through a pad of Celite and the filtrate was evacuated to dryness to give the crude product (3.48 g) which was purified via flash chromatography eluting with a mixture of CH2Cl2 and ether (1:1) to give 3-quinolinepropanoic acid methyl ester (2.77 g, 12.9 mmol) in 76% yield as a glass.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])/[CH:4]=[CH:5]/[C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC(\C=C\C=1C=NC2=CC=CC=C2C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon sessation of hydrogen uptake, the catalyst was separated by filtration through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evacuated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude product (3.48 g) which
CUSTOM
Type
CUSTOM
Details
was purified via flash chromatography
WASH
Type
WASH
Details
eluting with a mixture of CH2Cl2 and ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(CCC=1C=NC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.9 mmol
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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